
5-bromo-2-chloro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-1H-indole: is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound’s structure consists of a fused benzene and pyrrole ring, with bromine and chlorine substituents at the 5 and 2 positions, respectively. This unique substitution pattern imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-1H-indole typically involves halogenation reactions. One common method is the bromination of 2-chloroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-bromo-2-chloro-1H-indole can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products depend on the specific reaction and conditions. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl or polyaryl compounds.
Applications De Recherche Scientifique
Chemistry: 5-bromo-2-chloro-1H-indole is used as a building block in organic synthesis to create more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, indole derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties .
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
- 5-bromo-1H-indole
- 2-chloro-1H-indole
- 5-chloro-2-methyl-1H-indole
Comparison: 5-bromo-2-chloro-1H-indole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to similar compounds with only one halogen substituent, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C8H5BrClN |
|---|---|
Poids moléculaire |
230.49 g/mol |
Nom IUPAC |
5-bromo-2-chloro-1H-indole |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H |
Clé InChI |
MVVAPZOBHNISFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C=C(N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


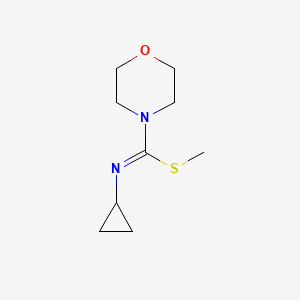
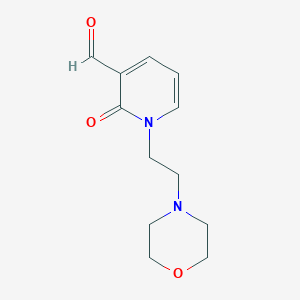
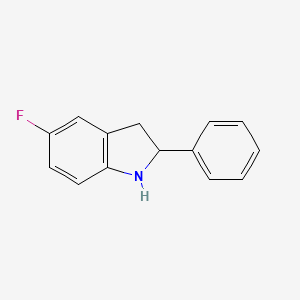
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
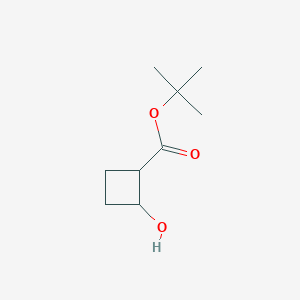
![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
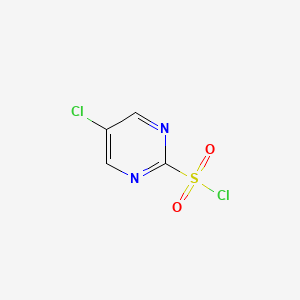
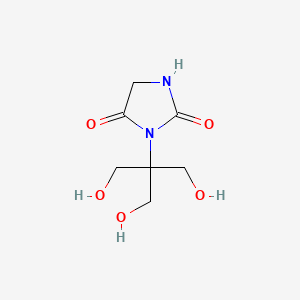
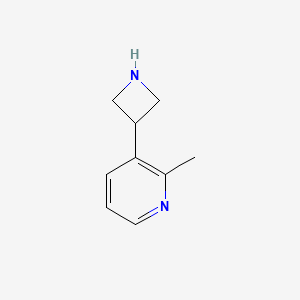
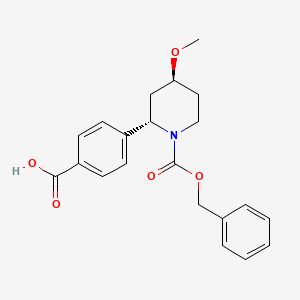
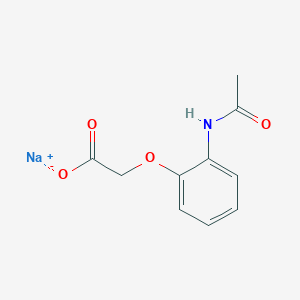
![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
